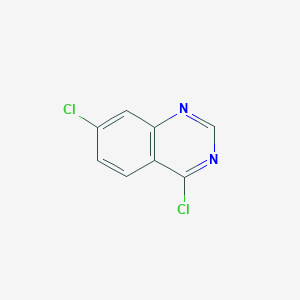

4,7-Dichloroquinazoline

Beschreibung

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. mdpi.com This versatility has led to the development of a multitude of drugs with diverse therapeutic applications. Quinazoline derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, antibacterial, antiviral, and antifungal agents. nih.govlookchem.com

The significance of the quinazoline nucleus in oncology is particularly noteworthy. Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) core. These molecules act as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in the growth and proliferation of many types of cancer cells. esmed.org The ability to readily modify the quinazoline ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of these compounds, optimizing their efficacy and selectivity.

Overview of Dichloroquinazoline Isomers in Pharmaceutical Research

Within the broader class of quinazoline derivatives, dichloroquinazolines serve as crucial intermediates in the synthesis of more complex, biologically active molecules. The positions of the two chlorine atoms on the quinazoline ring significantly influence the reactivity of the compound and, consequently, the synthetic routes available for further functionalization.

Commonly encountered isomers in pharmaceutical research include 2,4-dichloroquinazoline (B46505), 4,6-dichloroquinazoline, and the subject of this article, 4,7-dichloroquinazoline. The differential reactivity of the chlorine atoms, particularly the higher susceptibility of the C-4 chlorine to nucleophilic substitution, allows for regioselective synthesis of a wide range of derivatives. mdpi.com For instance, the reaction of 2,4-dichloroquinazoline with amines can be controlled to selectively substitute the C-4 chlorine, paving the way for the synthesis of 4-aminoquinazoline-based kinase inhibitors. nih.gov Similarly, other dichloro-isomers provide unique starting points for accessing different substitution patterns and exploring novel structure-activity relationships.

Historical Context of Quinazoline Derivative Exploration in Therapeutics

The exploration of quinazoline derivatives in therapeutics has a rich history. Early interest in this class of compounds was largely academic. However, the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, spurred significant research into the biological activities of synthetic quinazolines.

In the mid-20th century, the synthesis and pharmacological evaluation of various quinazoline derivatives led to the identification of compounds with sedative-hypnotic, anticonvulsant, and diuretic properties. A notable example from this era is methaqualone. The latter half of the 20th century and the beginning of the 21st century saw a major resurgence in interest in quinazolines, driven by the discovery of their potent anticancer activity as kinase inhibitors. This has cemented the quinazoline scaffold as a key pharmacophore in modern drug discovery.

This compound: A Key Synthetic Intermediate

The compound this compound is a specific isomer that serves as a valuable building block in organic synthesis. Its chemical properties and reactivity make it a versatile precursor for a range of functional molecules.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 2148-57-4 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Melting Point | 135-136 °C |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

Data sourced from multiple chemical suppliers and databases.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 7-chloro-4-quinazolinol. This reaction is typically carried out using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The reaction mixture is heated, leading to the substitution of the hydroxyl group at the 4-position with a chlorine atom.

An alternative, though less common, synthetic route could potentially start from 5-chloroanthranilic acid. Cyclization of this precursor followed by subsequent chlorination steps would lead to the desired this compound. However, this method is not as widely employed as the chlorination of the corresponding quinolinol.

Chemical Reactivity and Applications as an Intermediate

The reactivity of this compound is dominated by the two chlorine atoms. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine atom at the C-7 position. This difference in reactivity is due to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which activates the C-4 position for nucleophilic attack.

This regioselectivity is highly valuable in synthetic chemistry as it allows for the sequential and controlled introduction of different functional groups. For example, a nucleophile can be selectively introduced at the C-4 position while leaving the C-7 chlorine intact for a subsequent reaction. This stepwise functionalization is a powerful tool for building molecular complexity and generating libraries of compounds for screening in drug discovery and materials science.

The versatility of this compound as a synthetic intermediate has led to its use in the preparation of a variety of target molecules with potential applications in several fields:

Medicinal Chemistry : It serves as a precursor for the synthesis of compounds with potential anticancer, antibacterial, and antiviral activities. The quinazoline core can be elaborated with various side chains to optimize interactions with biological targets.

Agrochemicals : It is used as a building block for the development of novel pesticides and herbicides. a2bchem.com

Materials Science : this compound can be incorporated into polymers and other materials to tailor their electronic and physical properties, with potential applications in organic electronics. a2bchem.com

Detailed Research Findings

While this compound is widely cited as a key intermediate, detailed research findings on specific, highly potent bioactive molecules derived directly from it are often part of proprietary industrial research and not always available in the public domain. However, the general principles of its utility are well-established in the chemical literature. The following table provides examples of how dichloroquinazoline precursors, in general, are used to generate biologically active compounds.

| Dichloroquinazoline Precursor | Reactant | Resulting Scaffold | Potential Biological Activity |

| 2,4-Dichloroquinazoline | Amine | 4-Amino-2-chloroquinazoline | Kinase Inhibition (Anticancer) |

| 2,4-Dichloroquinazoline | Aniline (B41778) | 2,4-Dianilinoquinazoline | Antifungal, Antibacterial |

| 4,6-Dichloroquinazoline | Various Nucleophiles | Substituted 4- or 6-aminoquinazolines | Aurora Kinase Inhibition |

| This compound | Nucleophile (e.g., Amine) | 4-Substituted-7-chloroquinazoline | Intermediate for various therapeutic targets |

This table illustrates the synthetic strategy of using the differential reactivity of the chloro-substituents to build a diverse range of potentially bioactive molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPHWQSGEWRZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287235 | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-57-4 | |

| Record name | 2148-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4,7 Dichloroquinazoline

Established Synthetic Pathways for 4,7-Dichloroquinazoline Precursors

The synthesis of this compound typically begins with the construction of a chlorinated quinazolinone core, which is subsequently converted to the target compound.

Synthesis from Quinazolin-4(3H)-one Frameworks

A primary route to this compound involves the preparation of its precursor, 7-chloroquinazolin-4(3H)-one. This intermediate is commonly synthesized from 4-chloroanthranilic acid. researchgate.net For instance, reacting 4-chloroanthranilic acid with benzoyl chloride in the presence of pyridine (B92270) can yield a 7-chloro-2-phenyl-3,1-benzoxazin-4-one, which upon treatment with a nitrogen source like hydrazine (B178648) hydrate, forms the 7-chloroquinazolin-4(3H)-one core. researchgate.net Once this framework is established, the critical step is the conversion of the 4-oxo group into a 4-chloro group to yield the final product.

Synthesis via Chlorination Reactions

The conversion of the 4-oxo group in 7-chloroquinazolin-4(3H)-one to a 4-chloro group is a key chlorination reaction. This transformation is typically achieved by treating the quinazolinone precursor with a potent chlorinating agent. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used at reflux temperatures. researchgate.netresearchgate.net Other reagents, such as thionyl chloride (SOCl₂), can also be employed for this deoxychlorination process, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). researchgate.net This step aromatizes the pyrimidine (B1678525) ring and introduces the reactive chlorine atom at the C-4 position, yielding this compound.

Synthesis from Quinazoline-2,4-diol

An alternative pathway involves starting from a 7-chloroquinazoline-2,4-diol, which exists in tautomeric equilibrium with 7-chloroquinazoline-2,4(1H,3H)-dione. processpointchem.com This dione (B5365651) precursor can be synthesized from 4-chloroanthranilic acid and a carbonyl source like potassium cyanate (B1221674) or urea. google.comacs.org The subsequent step involves a double chlorination reaction, treating the dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃) under reflux. This reaction replaces both the C-2 and C-4 oxo groups with chlorine atoms, leading to the formation of 2,4,7-trichloroquinazoline (B1295576). While this product is not the target compound, it is a closely related dichloro-substituted quinazoline (B50416) that highlights the general strategy of using dione precursors for synthesizing polychlorinated quinazolines.

Table 1: Summary of Synthetic Strategies for Dichloroquinazoline Precursors

Precursor Key Starting Material(s) Key Reagent(s) Product Citation(s) 7-Chloroquinazolin-4(3H)-one 4-Chloroanthranilic acid Benzoyl chloride, Hydrazine hydrate Substituted 7-Chloroquinazolin-4(3H)-one processpointchem.com 7-Chloroquinazolin-4(3H)-one 7-Chloroquinazolin-4(3H)-one Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) This compound 7-Chloroquinazoline-2,4(1H,3H)-dione 4-Chloroanthranilic acid, Potassium cyanate Phosphorus oxychloride (POCl₃) 2,4,7-Trichloroquinazoline [7, 18]

Functionalization and Derivatization Strategies

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution, which leverages the different reactivities of the two chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the C-4 and C-7 positions of this compound have different susceptibilities to nucleophilic attack. The chlorine at the C-4 position is significantly more reactive due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring. This difference in reactivity allows for selective functionalization.

The reaction of this compound with amine nucleophiles demonstrates high regioselectivity, with substitution occurring preferentially at the C-4 position. nih.govresearchgate.net This phenomenon is well-documented for various di- and polychlorinated quinazoline systems. nih.govresearchgate.net The selective replacement of the C-4 chlorine is a cornerstone in the synthesis of a vast array of biologically active 4-aminoquinazoline derivatives. nih.gov

The underlying reason for this regioselectivity has been elucidated through theoretical studies. nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This makes the C-4 position more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov Consequently, the activation energy for nucleophilic attack at C-4 is lower than at other positions, driving the reaction's regioselectivity. nih.govresearchgate.net

These SNAr reactions are typically carried out by treating the dichloroquinazoline with a primary or secondary amine in a suitable solvent, such as ethanol, tetrahydrofuran (B95107) (THF), or dioxane. nih.gov The reactions may be conducted at room temperature or require heating, and a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) is often added to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov

Table 2: Representative Conditions for Regioselective C-4 Amination of Dichloroquinazolines

Nucleophile Type Solvent Base Temperature Typical Reaction Time Citation(s) Aliphatic Amines Tetrahydrofuran (THF) Triethylamine (Et₃N) Room Temperature 0.5 - 3 hours researchgate.net Anilines Ethanol or 2-Propanol N,N-Diisopropylethylamine (DIPEA) ~80 °C (Reflux) 2 - 24 hours researchgate.net Benzylamines Acetonitrile N,N-Diisopropylethylamine (DIPEA) Room Temperature ~16 hours researchgate.net Hydrazine n-Butanol None specified Reflux 1.5 hours researchgate.net

Note: Conditions are generalized from studies on 2,4-dichloroquinazoline (B46505) precursors, but the principles of C-4 regioselectivity are directly applicable.

Exploration of Substitution at Other Positions

While the C4 position of dichloroquinazolines is the most electrophilic and, therefore, the most common site for initial nucleophilic aromatic substitution (SNAr), strategies have been developed to achieve substitution at other, less reactive positions, such as C2. nih.govnih.govmdpi.com Achieving such selectivity often requires deactivating the more reactive sites or employing specialized reaction pathways.

One effective strategy involves the temporary deactivation of the C4 position. For instance, in the related 2,4,7-trichloroquinazoline system, the C4 chlorine can be selectively substituted with a thioether, such as isopropyl mercaptan, in the presence of sodium hydride. nih.gov This thioether group deactivates the C4 position, allowing for a subsequent regioselective palladium-catalyzed cross-coupling reaction, like a Suzuki reaction, to occur exclusively at the C2 position. nih.gov This sequential approach enables the introduction of different substituents at C4 and C2.

Another advanced method exploits the intrinsic tautomeric equilibria of the quinazoline system to direct substitution to the C2 position. beilstein-journals.orgnih.govnih.gov In a study on 2,4-dichloro-6,7-dimethoxyquinazoline, treatment with an azide (B81097) nucleophile initiates a "sulfonyl group dance". nih.govnih.gov The process begins with the azide replacing a sulfonyl group at the C4 position. The resulting azide at C4 exists in equilibrium with a fused tetrazole ring. This tautomeric shift directs the displaced sulfinate nucleofuge to attack and replace the chloride at the C2 position. beilstein-journals.orgnih.govnih.gov This intricate sequence effectively swaps the functional groups between the C2 and C4 positions, providing a unique pathway for C2 modification.

These methodologies highlight how a deep understanding of the quinazoline core's electronic properties and reactivity can be leveraged to overcome inherent regioselectivity and achieve substitutions at less favored positions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, revolutionizing the synthesis of polysubstituted quinazolines from their halogenated precursors. semanticscholar.orgnih.govnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is a powerful method for creating C-C bonds. fishersci.frlibretexts.org This reaction has been effectively applied to this compound derivatives to synthesize novel 4,7-diarylquinazolines. nih.govmdpi.com

The regioselectivity of the Suzuki-Miyaura reaction on the this compound scaffold can be precisely controlled by modulating the reaction conditions. The C4-Cl bond is significantly more reactive than the C7-Cl bond. researchgate.net Consequently, using a controlled amount of arylboronic acid (e.g., 1.2 to 1.5 equivalents) under microwave irradiation in a DME/ethanol mixture results in a selective monocoupling reaction at the C4 position, leaving the C7 chlorine untouched. nih.govmdpi.comresearchgate.net

To achieve disubstitution, an excess of the arylboronic acid (e.g., 4 equivalents) can be used to replace both chlorine atoms in a single step, leading to symmetric 4,7-diarylquinazolines. nih.gov Alternatively, a stepwise approach can be employed to create dissymmetric derivatives. First, a monocoupling is performed at the C4 position. The isolated 4-aryl-7-chloroquinazoline can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g., higher temperature in DMF) to achieve substitution at the C7 position. nih.govmdpi.com

Table 1: Regioselective Suzuki-Miyaura Coupling of a this compound Derivative nih.govresearchgate.net Starting Material: 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

| Arylboronic Acid | Equivalents | Product Type | Position(s) Substituted | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | 1.2 | Monosubstituted | C4 | 68 |

| 4-Chlorophenylboronic acid | 1.5 | Monosubstituted | C4 | 78 |

| 3-Nitrophenylboronic acid | 1.5 | Monosubstituted | C4 | 43 |

| 4-Methoxyphenylboronic acid | 4.0 | Disubstituted (Symmetric) | C4, C7 | 70 |

| Phenylboronic acid | 4.0 | Disubstituted (Symmetric) | C4, C7 | 85 |

| 4-Fluorophenylboronic acid | 4.0 | Disubstituted (Symmetric) | C4, C7 | 71 |

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods have been employed to functionalize the dichloroquinazoline core. semanticscholar.orgnih.gov These reactions provide access to a diverse range of derivatives by forming various types of chemical bonds.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. On dichloroquinazoline substrates, the Sonogashira reaction demonstrates high regioselectivity for the more reactive C4 position. semanticscholar.orgnih.gov For example, reacting 2,4-dichloroquinazoline with a terminal alkyne results in the exclusive formation of the 4-alkynylated product. nih.gov This selectivity is attributed to the higher electrophilicity of the C4 position due to the α-nitrogen effect. nih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by palladium or nickel. nih.gov Due to the high reactivity of Grignard reagents, this method has been used for C4-selective substitution on 2,4-dichloroquinazolines. A modified procedure using copper(I) iodide as a co-catalyst with a tert-butylmagnesium chloride Grignard reagent afforded the 4-tert-butyl-2-chloroquinazoline (B15359003) derivative in high yield. semanticscholar.orgnih.gov

Carbon-Heteroatom Coupling: The formation of C-N bonds is crucial for synthesizing many biologically active quinazolines. While traditional SNAr reactions with amines are common, palladium-catalyzed methods like the Buchwald-Hartwig amination can also be used. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides an efficient route to 4-anilinoquinazolines. nih.gov

Regioselective Modifications via Tautomeric Equilibria

Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, can be ingeniously exploited to control reaction regioselectivity in heterocyclic systems. nih.govnih.gov A notable example is the use of the azide–tetrazole tautomeric equilibrium to achieve selective modification at the C2 position of the quinazoline ring, a position that is typically less reactive to nucleophilic attack than C4. beilstein-journals.org

This strategy was demonstrated on a 6,7-dimethoxy-2,4-dichloroquinazoline derivative. nih.gov The key transformation involves a "sulfonyl group dance" initiated by an azide nucleophile. The reaction sequence is as follows:

An azide ion (from NaN₃) first displaces a sulfonyl group that has been pre-installed at the highly reactive C4 position.

The resulting 4-azidoquinazoline derivative exists in a dynamic equilibrium with its bicyclic tetrazole tautomer.

This tautomerization process facilitates the transfer of the sulfinate, which was the leaving group from the first step. The sulfinate then acts as a nucleophile, attacking the C2 position and displacing the chloride. nih.gov

This elegant reaction cascade effectively results in the installation of the sulfonyl group at C2 and the azide at C4, a substitution pattern that is difficult to achieve through direct SNAr methods. nih.gov The resulting 4-azido-2-sulfonylquinazoline is a versatile intermediate, as the azide can be further reduced to an amine, and the sulfonyl group can be replaced by other nucleophiles, enabling the synthesis of complex, polysubstituted quinazolines. beilstein-journals.orgnih.gov

Generation of Polyhalogenated Quinazoline Derivatives

The synthesis of polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline, provides precursors with multiple reactive sites for further functionalization. nih.gov The generation of these derivatives typically involves the chlorination of quinazolinone precursors using reagents like phosphorus oxychloride (POCl₃). derpharmachemica.comresearchgate.net

The synthetic logic relies on the conversion of hydroxyl groups (in their keto tautomeric form) on the quinazoline ring into chlorides. For example:

Starting from 7-chloro-2,4-quinazolinedione, treatment with refluxing POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline, converts both ketone functionalities into chlorides, yielding 2,4,7-trichloroquinazoline. derpharmachemica.com

The resulting 2,4,7-trichloroquinazoline is a valuable building block for creating trisubstituted quinazolines through sequential, regioselective cross-coupling reactions. The reactivity of the three chlorine atoms generally follows the order C4 > C2 > C7, allowing for controlled, stepwise substitution to build molecular diversity. nih.gov

Biological Activity and Therapeutic Potential of 4,7 Dichloroquinazoline Derivatives

Anticancer Research and Antitumor Properties

The core structure of 4,7-dichloroquinazoline serves as a versatile scaffold for the development of potent antitumor agents. By modifying this basic structure, researchers have synthesized a variety of derivatives with enhanced efficacy and selectivity against different types of cancer.

Extensive in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a broad spectrum of human cancer cell lines. For instance, a series of morpholine substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Several of these compounds exhibited significant anticancer activity, with some showing greater potency than the standard drug colchicine. nih.gov Notably, compounds designated as AK-3 and AK-10 were identified as the most active in this series. nih.govnih.gov AK-3 displayed IC₅₀ values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Similarly, AK-10 showed IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines. nih.gov

Further research has explored the antiproliferative activity of other quinazoline derivatives. For example, one study synthesized 6-arylureido-4-anilinoquinazoline derivatives and tested their effects on A549, HT-29 (colon carcinoma), and MCF-7 cell lines. nih.gov Compound 7i from this series demonstrated excellent antitumor activity with IC₅₀ values of 2.25, 1.72, and 2.81 μM, respectively. nih.gov Additionally, novel quinoline-based dihydrazone derivatives have been synthesized and evaluated for their anticancer activity against several cell lines, including MCF-7 and A549. rsc.org Compounds 3b and 3c in this series showed potent cytotoxic activity against MCF-7 cells, with IC₅₀ values of 7.016 μM and 7.05 μM, respectively. rsc.org

The table below summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) |

| AK-3 | A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 | |

| SHSY-5Y | 9.54 ± 0.15 | |

| AK-10 | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 | |

| 7i | A549 | 2.25 |

| HT-29 | 1.72 | |

| MCF-7 | 2.81 | |

| 3b | MCF-7 | 7.016 |

| 3c | MCF-7 | 7.05 |

These findings underscore the potential of this compound derivatives as a promising class of anticancer agents. The data indicates that specific structural modifications can lead to compounds with high potency and selectivity against various cancer cell types.

Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been extensively investigated as inhibitors of various kinases, particularly those involved in cancer cell proliferation and survival.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and the quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govamazonaws.com Numerous 4-anilinoquinazoline (B1210976) derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase. amazonaws.com For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and 4-(3-bromoanilino)-6,7-diethoxyquinazoline are highly potent inhibitors with IC₅₀ values of 0.025 nM and 0.006 nM, respectively. amazonaws.com

A series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR kinase inhibitory activity. nih.gov Several compounds in this series exhibited sub-micromolar inhibitory levels, with IC₅₀ values ranging from 11.66 to 867.1 nM. nih.gov Compound 7i, in particular, showed an IC₅₀ of 17.32 nM against EGFR. nih.gov Another study reported a series of 4-anilino-quinazoline derivatives with a 2-substituted acetamido moiety at the C-6 position. nih.gov The most active compound in this series displayed potent antiproliferative activity against HepG2 and MCF-7 cell lines, with IC₅₀ values of 12 µM and 3 µM, respectively, which was more potent than the reference drug erlotinib. nih.gov

The table below presents the EGFR kinase inhibitory activity of selected this compound derivatives.

| Compound | EGFR IC₅₀ |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 nM |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | 0.006 nM |

| Compound 7i | 17.32 nM |

| Compound 19 | 12.1 ± 1.6 nM |

| Compound 20 | 13.6 ± 0.8 nM |

These studies highlight the effectiveness of this compound derivatives as EGFR kinase inhibitors, providing a strong basis for the development of targeted cancer therapies.

Mer tyrosine kinase (Mer TK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and has emerged as a therapeutic target in various cancers, including acute lymphoblastic leukemia. nih.gov A study identified 4-substituted 2-phenylaminoquinazoline compounds as novel Mer TK inhibitors. nih.gov A lead compound, 4b, was discovered with a good balance of high potency in the Mer TK assay (IC₅₀ of 0.68 µM) and antiproliferative activity against the MV4-11 human tumor cell line (GI₅₀ of 8.54 µM). nih.gov

The development of Mer TK inhibitors is an active area of research, with several agents progressing to clinical trials. mdpi.com The inhibition of Mer TK can have dual therapeutic effects by directly targeting cancer cells and by modulating the immune response. mdpi.com

The table below shows the Mer TK inhibitory activity of a selected this compound derivative.

| Compound | Mer TK IC₅₀ (μM) |

| 4b | 0.68 |

This research indicates that the this compound scaffold can be effectively utilized to develop inhibitors of Mer TK, offering a potential new avenue for cancer treatment.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govekb.eg Consequently, VEGFR-2 is a critical target for anti-angiogenic cancer therapies. nih.gov A quinazoline derivative, compound 11d, was reported to exhibit potent inhibitory activity against VEGFR-2 with an IC₅₀ of 5.49 μM. nih.gov This compound was shown to downregulate the phosphorylation of VEGFR-2 and inhibit the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

Another study focused on 2-thioxobenzo[g]quinazoline derivatives as VEGFR-2 inhibitors. mdpi.com Compounds 13 and 15 from this series showed VEGFR-2 inhibition comparable to the standard drug sorafenib, with 1.5- and 1.4-fold inhibition relative to sorafenib, respectively. mdpi.com

The table below summarizes the VEGFR-2 inhibitory activity of selected this compound derivatives.

| Compound | VEGFR-2 IC₅₀ (μM) |

| 11d | 5.49 |

| 13 | 1.5-fold > Sorafenib |

| 15 | 1.4-fold > Sorafenib |

These findings demonstrate the potential of this compound derivatives as anti-angiogenic agents through the inhibition of VEGFR-2.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is common in various cancers. mdpi.commdpi.com Aurora kinase A (AURKA) is a particularly attractive target for anticancer drug development. mdpi.com A quinazoline-based, multi-kinase inhibitor, BPR1K871, was developed and shown to have dual inhibitory activity against FLT3 and AURKA with IC₅₀ values of 19 nM and 22 nM, respectively. nih.gov Another compound, designated as 4, showed improved AURKA inhibition with an IC₅₀ of 4.9 nM. nih.gov

A study on a new quinazolin-4(3H)-one derivative, BIQO-19, found that it effectively and selectively inhibited AURKA activity. mdpi.com Furthermore, new quinazoline derivatives have been designed to enhance their selectivity toward Aurora A. mdpi.com Compound 6e from this series was identified as the most potent, arresting the cell cycle at the G1 phase and inducing apoptosis in MCF-7 cells. mdpi.com

The table below presents the AURKA inhibitory activity of selected this compound derivatives.

| Compound | AURKA IC₅₀ (nM) |

| BPR1K871 | 22 |

| 4 | 4.9 |

The development of selective AURKA inhibitors based on the this compound scaffold represents a promising strategy for the treatment of various cancers.

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of quinazoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression. nih.govnih.govresearchgate.net

Apoptosis Induction: Several studies have shown that quinazoline derivatives can trigger apoptosis in cancer cells. For instance, certain urea derivatives of quinazoline have been found to strongly cause apoptosis in A549 lung cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, quinazoline derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. nih.govnih.govresearchgate.net For example, a urea derivative of quinazoline was shown to cause cell cycle arrest at the S phase in A549 cells, while another derivative induced arrest at the G1 phase. nih.gov Another quinazoline sulfonamide derivative was found to induce apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This interference with the cell cycle prevents cancer cells from dividing and growing.

Antiproliferative Mechanisms of Action for Selected Quinazoline Derivatives

| Compound Derivative | Cell Line | Mechanism of Action | Reference |

| Urea derivative 7 | A549 | Apoptosis induction, S phase cell cycle arrest | nih.gov |

| Urea derivative 8 | A549 | Apoptosis induction, G1 phase cell cycle arrest | nih.gov |

| Quinazoline sulfonamide 12 | MCF-7 | Apoptosis induction, G2/M phase cell cycle arrest | mdpi.com |

Antimicrobial Research

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential as antimicrobial agents to combat bacterial infections.

Antifungal Activity (e.g., against Candida albicans, Aspergillus flavus)

Quinazoline derivatives have been identified as a promising class of compounds with significant antifungal properties. Research has demonstrated their efficacy against various fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus flavus. mdpi.com For instance, certain synthesized quinazoline derivatives have exhibited strong antifungal activity when compared to the standard drug fluconazole. mdpi.com

One study on triazole-fused quinazolinones showed moderate activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 7.5 mg/mL and against Aspergillus flavus with an MIC of 15 mg/mL. nih.gov Another series of novel quinazoline derivatives was screened for antimicrobial activity, with several compounds demonstrating notable antifungal profiles against both Aspergillus niger and Candida albicans when compared to the standard nystatin. Furthermore, some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have also shown good antifungal activity against all tested fungi, marking them as promising leads for developing new antifungal agents. nih.gov

The structural framework of quinazoline is considered a key element in its biological activity, and modifications to this core can lead to enhanced potency. For example, aza isatin derivatives containing 4(3H) quinazolinone structures have been synthesized, with N-hexyl substituted versions showing notable activity against screened fungi. nih.gov

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Class | Fungal Strain | Measurement | Result | Source |

|---|---|---|---|---|

| Triazolo-quinazolinone | Candida albicans | MIC | 7.5 mg/mL | nih.gov |

| Triazolo-quinazolinone | Aspergillus flavus | MIC | 15 mg/mL | nih.gov |

| Quinazoline Derivative | Candida albicans | Activity | Strong vs. Fluconazole | mdpi.com |

| Quinazoline Derivative | Aspergillus flavus | Activity | Strong vs. Fluconazole | mdpi.com |

Investigation of Novel Modes of Action for Antimicrobial Agents

The antimicrobial effects of quinazoline derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. A primary proposed mechanism of action is the inhibition of bacterial DNA synthesis. eco-vector.com Compounds based on the quinoline structure, the foundation of quinazolinones, are thought to promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are critical enzymes for DNA replication and supercoiling. eco-vector.com This disruption ultimately leads to bacterial cell death. eco-vector.com

The structural similarity between quinazolinones and fluoroquinolones suggests a comparable mode of action, specifically the inhibition of Topoisomerase I (DNA gyrase). nih.gov This enzyme is vital for the multiplication of bacterial DNA. nih.gov For antifungal agents, one mechanism involves targeting lanosterol 14α-demethylase (LMD), an enzyme crucial for ergosterol biosynthesis in fungi. acs.org By inhibiting these key enzymes, quinazoline derivatives disrupt the integrity and function of the microbial cell, highlighting their potential as broad-spectrum antimicrobial agents. eco-vector.comacs.org

Antiviral Research

The quinazoline scaffold has emerged as a significant pharmacophore in the search for effective antiviral agents against coronaviruses. Several derivatives have demonstrated potent inhibitory effects against both Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov

In one study, newly designed 2-aminoquinazolin-4(3H)-one derivatives were investigated, with two compounds in particular showing exceptional activity. The derivative 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) displayed potent anti-SARS-CoV-2 activities with a half-maximal inhibitory concentration (IC50) of less than 0.25 μM. nih.gov These same compounds were also effective against MERS-CoV, with IC50 values below 1.1 μM, and showed no cytotoxicity at the tested concentrations. nih.gov

Similarly, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for anti-MERS-CoV activity. nih.gov Through this research, compound 20 was identified as having a high inhibitory effect, with an IC50 of 0.157 μM against MERS-CoV. nih.gov These findings underscore the potential of the quinazoline core structure in developing broad-spectrum coronavirus inhibitors. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Derivatives against Coronaviruses

| Compound | Virus | Measurement | Result | Source |

|---|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | IC50 | < 0.25 μM | nih.gov |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | IC50 | < 1.1 μM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | SARS-CoV-2 | IC50 | < 0.25 μM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | MERS-CoV | IC50 | < 1.1 μM | nih.gov |

| Compound 20 (4-anilino-6-aminoquinazoline derivative) | MERS-CoV | IC50 | 0.157 μM | nih.gov |

The antiviral activity of quinazoline derivatives is largely attributed to their ability to inhibit crucial steps in the viral life cycle, particularly RNA synthesis. nih.govfigshare.com The RNA-dependent RNA polymerase (RdRp) is a conserved and essential enzyme for the replication of RNA viruses, making it an attractive target for antiviral drug development. nih.govfigshare.com

A screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting RdRp-driven RNA synthesis. nih.gov Among these, compound I-13e demonstrated the strongest inhibition, suggesting its potential as a drug candidate for treating SARS-CoV-2. nih.gov Other research has indicated that quinazoline derivatives may function at the early stages of viral infection. bohrium.com Additionally, related quinoline compounds like chloroquine are thought to interfere with the functionality of the viral envelope (E) protein and processes involved in the proofreading and capping of viral RNA, further disrupting the replication cycle. nih.gov

Antiparasitic and Antimalarial Research

Derivatives of 4,7-dichloroquinoline, a foundational structure for many quinazoline and quinoline-based antimalarials, have shown significant promise in combating malaria, including strains of Plasmodium falciparum that are resistant to conventional therapies like chloroquine (CQ). researchgate.netnih.govnih.gov The emergence of drug-resistant malaria parasites has necessitated the development of novel compounds that can overcome these resistance mechanisms. nih.gov

Research into 4,7-dichloroquinoline itself has shown its ability to inhibit the in vitro growth of P. falciparum, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains. researchgate.net Further chemical modifications have led to even more potent analogues. For example, a series of 4-amino-7-chloroquinolines carrying a linear dibasic side chain proved to be highly effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Several compounds from this series were found to be more potent against the Dd2 resistant strain than chloroquine itself. nih.gov

In another study, a novel chloroquine derivative, SKM13, which contains an α,β-unsaturated amide and a phenylmethyl group, was shown to be 1.28-fold more effective than CQ against a CQ-resistant P. falciparum strain. nih.gov

Table 3: Antimalarial Activity of Selected 4,7-Dichloroquinoline/Quinoline Derivatives

| Compound | P. falciparum Strain | Measurement | Result | Source |

|---|---|---|---|---|

| 4,7-dichloroquinoline | Chloroquine-Sensitive | IC50 | 6.7 nM | researchgate.net |

| 4,7-dichloroquinoline | Chloroquine-Resistant | IC50 | 8.5 nM | researchgate.net |

| SKM13 | Chloroquine-Resistant | Selectivity Index | 1.28-fold more effective than CQ | nih.gov |

| 4-amino-7-chloroquinoline derivatives (compounds 11-15, 24) | Dd2 (Chloroquine-Resistant) | Activity | More potent than Chloroquine | nih.gov |

Antileishmanial Activity

Derivatives of this compound have demonstrated notable potential as antileishmanial agents. Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents in several forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The current treatments for leishmaniasis are limited by issues such as toxicity and increasing parasite resistance, necessitating the development of new therapeutic options.

Quinazoline-based compounds have emerged as a promising class for antileishmanial drug discovery. For example, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis. In these studies, substitutions on the benzenoid ring of the quinazoline core led to compounds with EC₅₀ values in the single-digit micromolar or even submicromolar range against L. donovani. acs.org Specifically, quinazolines with a chlorine or methyl group at the 5-, 6-, or 7-position showed significantly less toxicity compared to the parent compound. acs.orgnih.gov

The structure-activity relationship (SAR) studies of these derivatives indicate that the substitution pattern on the quinazoline ring is crucial for their antileishmanial efficacy and selectivity. The development of these compounds offers a potential pathway to new, more effective, and less toxic treatments for leishmaniasis.

Disruption of Parasite Heme Detoxification Pathways

The heme detoxification pathway in the malaria parasite, Plasmodium falciparum, is a critical target for antimalarial drugs. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite.

Quinoline-containing compounds, structurally related to this compound, are known to interfere with this pathway. The 4-aminoquinoline core is a key structural feature for strong complexation with heme. While 4,7-dichloroquinoline itself can inhibit hemozoin formation, the presence of a basic amine-containing side chain is generally required for potent antimalarial activity against the parasite. These compounds are thought to act by forming a complex with heme, which prevents its polymerization into hemozoin. This heme-drug complex is believed to be the cytotoxic agent that kills the parasite. nih.govmalariaworld.org

Research has shown that inhibitors of hemozoin formation cause a dose-dependent increase in the amount of exchangeable heme within the parasite, which correlates with decreased parasite survival. nih.govmalariaworld.org This disruption of heme detoxification underscores the therapeutic potential of quinazoline derivatives in the development of new antimalarial agents.

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can help to alleviate some of the cognitive symptoms of the disease.

Derivatives of quinazoline have been investigated as potential cholinesterase inhibitors. For instance, a series of 3,4-dihydroquinazoline derivatives were found to exhibit inhibitory activity against both AChE and BuChE. nih.gov Some of these compounds displayed strong inhibitory activity against BuChE, with IC₅₀ values in the nanomolar range and a high degree of selectivity for BuChE over AChE. nih.gov

The development of dual or selective cholinesterase inhibitors from the quinazoline scaffold represents a promising avenue for Alzheimer's disease therapy. Kinetic and molecular docking studies have provided insights into the binding modes of these compounds, suggesting that they can interact with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Modulation of β-Amyloid Aggregation

The aggregation of the β-amyloid (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. nih.gov Preventing or reversing this aggregation process is a major goal in the development of disease-modifying therapies.

Quinoline derivatives have shown the ability to inhibit Aβ aggregation. In one study, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were synthesized and found to inhibit Aβ self-aggregation. nih.gov Two of the most potent compounds demonstrated over 50% inhibition of Aβ aggregation at a concentration of 50 μM. nih.gov These compounds were also effective at disaggregating Aβ aggregates induced by acetylcholinesterase and copper ions. nih.gov

The mechanism of action is thought to involve interactions with key residues in the Aβ peptide that are crucial for the formation of β-sheet structures and subsequent aggregation. nih.gov The ability of these quinoline derivatives to modulate Aβ aggregation highlights their potential as multifunctional agents for Alzheimer's disease treatment.

Antioxidative and Anti-Tau Protein Effects

Oxidative stress and the aggregation of the tau protein into neurofibrillary tangles are also key pathological features of Alzheimer's disease. Molecules with both antioxidant properties and the ability to inhibit tau aggregation are therefore of significant interest.

Quinoline derivatives have been shown to possess antioxidant activity. nih.govresearchgate.net The antioxidant properties of certain compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) test. researchgate.net

Furthermore, some quinoline-based molecules have been found to interact with and inhibit the aggregation of the tau protein. nih.gov These compounds were shown to inhibit the in vitro aggregation of purified brain tau and recombinant human tau. nih.gov Docking studies suggest that these molecules may bind to the C-terminal region of the tau protein, which is involved in the formation of paired helical filaments. nih.gov The dual action of these compounds as antioxidants and tau aggregation inhibitors makes them attractive candidates for further development in the context of neurodegenerative diseases.

Other Pharmacological Investigations

The versatile quinazoline scaffold has been explored for a wide range of other pharmacological activities beyond those mentioned above. The structural diversity that can be achieved through various substitutions on the quinazoline ring allows for the fine-tuning of biological activity.

Researchers have reported that quinazoline derivatives exhibit a broad spectrum of therapeutic potential, including:

Anticancer activity nih.govmdpi.com

Antibacterial and antifungal effects nih.govmdpi.comwisdomlib.org

Anti-inflammatory properties nih.govmdpi.comwisdomlib.org

Antiviral activity nih.gov

Anticonvulsant effects wisdomlib.org

Analgesic properties nih.gov

The diverse biological activities of quinazoline derivatives underscore their importance in medicinal chemistry and drug discovery. nih.govwisdomlib.org Continued research into the synthesis and pharmacological evaluation of novel this compound derivatives and related compounds is likely to yield new therapeutic agents for a variety of diseases.

Anti-inflammatory Potential

Quinazoline derivatives have been a significant focus of research for the development of new anti-inflammatory agents. researchgate.netmdpi.com These compounds are known to exhibit a wide range of pharmacological activities, with anti-inflammatory properties being one of the most prominent. researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins that mediate inflammation. derpharmachemica.com

Research has led to the synthesis of numerous quinazoline derivatives with significant anti-inflammatory effects. For instance, a study on novel 2,4,6-trisubstituted-quinazoline derivatives revealed that thirteen compounds showed significant anti-inflammatory activity. nih.gov Another investigation into 4-amino quinazoline derivatives identified compounds 6m and 6q as potent agents that could alleviate lung histopathological changes and inflammatory cell infiltration in a lipopolysaccharide-induced acute lung injury model in rats. nih.gov These findings suggest that the quinazoline scaffold is a promising template for developing new treatments for inflammatory diseases. researchgate.netnih.gov

Further studies have synthesized and evaluated various series of these compounds. A series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives showed good anti-inflammatory activity, with one compound exhibiting a particularly low IC50 value of 1.772 µg/ml. derpharmachemica.com Similarly, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were designed, with compounds 8d, 8g, and 8k identified as potent inhibitors of TLR4 signaling, a key pathway in inflammation. rsc.org The anti-inflammatory and analgesic potential of another novel quinazoline derivative was demonstrated in animal models, where it showed dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to indomethacin at a 50 mg/kg dose. jneonatalsurg.com

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative (compound 4) | In vitro anti-inflammatory assay | Exhibited the highest activity with an IC50 value of 1.772 µg/ml. | derpharmachemica.com |

| 4-amino quinazoline derivatives (6m and 6q) | Lipopolysaccharide-induced acute lung injury in rats | Alleviated lung histopathological changes and inflammatory cell infiltration. | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives (8d, 8g, 8k) | Molecular docking and in vitro assays | Identified as potent inhibitors of TLR4 signaling. | rsc.org |

| Novel quinazoline derivative | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | Showed efficacy comparable to indomethacin at a 50 mg/kg dose. | jneonatalsurg.com |

Antihypertensive Applications (e.g., α1-Adrenoceptor Blockers)

Quinazoline derivatives are well-established as effective antihypertensive agents, with several compounds marketed for this purpose. tandfonline.comresearchgate.net Their primary mechanism of action involves the blockade of α1-adrenergic receptors. nih.govwikipedia.org These receptors are located on the smooth muscle of blood vessels, and their stimulation by norepinephrine causes vasoconstriction. nih.govmayoclinic.org By antagonizing these receptors, quinazoline derivatives inhibit the vasoconstrictor effect, leading to a drop in peripheral vascular resistance and consequently, a reduction in blood pressure. nih.govnih.gov Marketed drugs like Prazosin, Doxazosin, and Terazosin belong to this class. researchgate.netwikipedia.orgmayoclinic.org

Numerous studies have focused on synthesizing and evaluating new quinazoline-based compounds for their blood pressure-lowering capabilities. A series of novel substituted quinazolin-4(3H)-one derivatives were screened, and seven compounds were found to have a significant hypotensive effect, showing better activity than the reference drug Prazosin. researchgate.netnih.gov Another study synthesized a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines, finding some of the new compounds to be as potent as prazosin in anesthetized normotensive rats. nih.gov The research highlighted that while the core quinazoline structure is crucial, the nature of the substituents profoundly influences the hypotensive potency and duration of action. nih.gov

Further research on compounds like DL-017, a 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline, demonstrated that its antihypertensive effect is directly linked to the blockade of the α1-adrenoceptor. nih.gov This compound induced dose-dependent reductions in heart rate and blood pressure in spontaneously hypertensive rats, with an efficacy similar to prazosin. nih.gov These continued research efforts underscore the importance of the quinazoline scaffold in the development of new and improved antihypertensive therapies. japsonline.com

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound Series/Name | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Substituted quinazolin-4(3H)-one derivatives (2a, 2c, 4a, 4d, 5d, 6a & 6b) | α1 blocking action | Demonstrated better hypotensive activity than the reference drug Prazosin. | researchgate.netnih.gov |

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-Adrenoceptor Blockade | Some compounds were as potent as prazosin in lowering blood pressure. | nih.gov |

| DL-017 | α1-Adrenoceptor Blockade | Exerted a maximal antihypertensive effect similar to that of prazosin at 0.1 mg/kg. | nih.gov |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamides | α1-Adrenoceptor Blockade | Compound 20 exhibited the most potent activity of the series. | tandfonline.com |

Antiallergic, Analgesic, Anticonvulsant, and Anti-HIV Activities

Beyond their anti-inflammatory and antihypertensive properties, quinazoline derivatives have demonstrated a broad spectrum of other biological activities.

Antiallergic Activity: Certain quinoline derivatives, a related class of compounds, have been investigated for their potential to treat allergic reactions. For example, a series of 1,3-oxazolo[4,5-h]quinolines were tested as inhibitors of antigen-induced histamine release from mast cells. nih.gov One compound, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, was found to be significantly more potent than the standard drug disodium cromoglycate and was orally active. nih.gov

Analgesic Activity: The pain-relieving potential of quinazoline derivatives has been explored in various studies. mdpi.com A novel quinazoline derivative was shown to significantly reduce writhing counts in mice, indicating peripheral analgesic activity, and increase latency in the hot plate test, suggesting central analgesia. jneonatalsurg.com In another study, new condensed derivatives of anpirtoline containing a 7-chloroquinazoline nucleus were synthesized, and their analgesic activity was found to be comparable to clinically used drugs like flupirtine and tramadol. nih.gov Research on 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives also showed significant analgesic effects in acetic acid-induced writhing tests in mice. researchgate.net

Anticonvulsant Activity: The quinazoline scaffold is present in compounds with known anticonvulsant effects, such as methaqualone. nih.govnuph.edu.ua This has prompted further research into new derivatives. A study evaluating a series of quinazoline-4(3H)-ones found that most of the compounds displayed anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice. nih.gov Specifically, compounds with electron-withdrawing (Cl) or electron-donating (OCH3) groups on the S-benzyl ring showed 100% protection against scPTZ-induced seizures. nih.gov Another investigation of 2,3-disubstituted quinazolin-4(3H)-one scaffolds suggested a mechanism of action as positive allosteric modulators of the GABAA receptor. mdpi.com

Anti-HIV Activity: The search for novel antiviral agents has also included quinazoline derivatives. A study focused on designing and synthesizing hybrid quinazoline–triazine derivatives evaluated their in vitro activity against HIV-1 and HIV-2 viral strains. researchgate.net The results indicated that four of the synthesized compounds could be considered as potential agents for further development. researchgate.net Other related heterocyclic systems, such as quinoline derivatives, have also been designed and screened as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key target in HIV therapy. nih.gov

Table 3: Diverse Biological Activities of Quinazoline and Related Derivatives

| Activity | Compound/Derivative Class | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Antiallergic | 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester | Passive cutaneous anaphylaxis in the rat (PCA) | Orally active with an ED50 of 0.5 mg/kg, 60 times more potent than disodium cromoglycate. | nih.gov |

| Analgesic | 7-chloroquinazoline derivatives of anpirtoline | Hot plate and acetic acid-induced writhing tests | Activity comparable to flupirtine and tramadol. | nih.gov |

| Analgesic | 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Acetic acid-induced writhing in mice | Exhibited significant analgesic activity (83.80% protection). | researchgate.net |

| Anticonvulsant | Quinazoline-4(3H)-ones (compounds 8 and 13) | Subcutaneous pentylenetetrazole (scPTZ) model in mice | Showed 100% protection against scPTZ-induced seizures. | nih.gov |

| Anti-HIV | Hybrid quinazoline–triazine derivatives (7d, 7n, 7r, 7s) | In vitro anti-HIV assay (HIV-1 and HIV-2 strains) | Identified as possible potential anti-HIV agents. | researchgate.net |

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Investigation of Substituent Effects on Biological Activity

The C-2 position of the quinazoline (B50416) scaffold has been a key focus for modifications aimed at enhancing biological activity and selectivity. Studies have shown that the introduction of different functional groups at this position can significantly impact the potency of the resulting compounds. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, substitutions at the C-2 position were explored to improve brain penetration and pharmacokinetic properties. It was hypothesized that introducing groups that reduce polar surface area and molecular weight would be beneficial. nih.gov

In another study focused on 6,7-dichloro-5,8-quinolinedione derivatives, various groups were introduced at the C-2 position. The enzymatic conversion rates were found to be dependent on the type of substituent at this position. mdpi.com Specifically, the introduction of hydroxyl or formyl groups led to the formation of an additional nucleophilic region, and a derivative with a hydroxyl group at the C-2 position was found to form an additional hydrogen bond with a tyrosine residue in the NQO1 enzyme active site. mdpi.com

Table 1: Effect of C-2 Modifications on Biological Activity

| Compound ID | C-2 Substituent | Target | Activity (IC50) | Reference |

| 14d | Varied Substitutions | JNK3 | 9 nM | nih.gov |

The C-4 position of the quinazoline ring is crucial for the interaction of many derivatives with their biological targets, particularly protein kinases. The introduction of an amino group at this position, often substituted with anilino or other aryl groups, is a common strategy in the design of kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The aniline (B41778) moiety extends into a hydrophobic pocket of the ATP-binding site, and substitutions on this aniline ring can modulate potency and selectivity. nih.gov

For instance, in the development of mGlu5 non-competitive antagonists, it was found that substitution at the 3-position of the aniline ring at C-4 improved potency compared to an unsubstituted aniline. nih.gov Specifically, a 3-fluoroaniline (B1664137) substituent showed improved potency, while a 3-trifluoromethylaniline was less potent, highlighting the sensitivity of this position to subtle electronic and steric modifications. nih.gov In the context of antimalarial 4-aminoquinolines, the presence of a basic amino side chain at the C-4 position is considered essential for activity, as it is believed to be required for drug accumulation in the parasite's food vacuole. nih.gov

Table 2: Influence of C-4 Modifications on Biological Activity

| Compound ID | C-4 Substituent | Target | Activity | Reference |

| 2 | Unsubstituted aniline | mGlu5 | Weakly active | nih.gov |

| 3 | 3-Fluoroaniline | mGlu5 | Improved potency | nih.gov |

| 4 | 3-Bromoaniline | mGlu5 | Comparable to hit compound | nih.gov |

| 5 | 3-Methylaniline | mGlu5 | Comparable to hit compound | nih.gov |

| 6 | 3-Trifluoromethylaniline | mGlu5 | 7-fold less potent than 5 | nih.gov |

The C-6 and C-7 positions of the quinazoline ring are frequently modified to fine-tune the physicochemical properties and biological activity of the derivatives. In many kinase inhibitors, these positions are directed towards the solvent-exposed region of the ATP-binding site, and thus, substitutions here can influence solubility and selectivity. nih.gov For example, the presence of short-chain ethers like methoxy (B1213986) or ethoxy groups at the C-6 and C-7 positions has been found to be favorable for the anticancer activity of quinazoline derivatives. nih.gov

In the development of dual EGFR/c-Met inhibitors, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed and synthesized. nih.gov The 7-methoxy group was a key feature of these potent inhibitors. Furthermore, a study on quinazoline-based JNK inhibitors revealed that moving a key N-methyl pyrazole (B372694) group from the 8-position to the 7-position led to a significant improvement in potency. nih.gov The 7-chloro group in 4-aminoquinolines is a requirement for their ability to inhibit β-hematin formation, a crucial step in their antimalarial activity. nih.gov

Table 3: Impact of C-6 and C-7 Modifications on Biological Activity

| Compound Series | C-6/C-7 Substituents | Target | Effect | Reference |

| Quinazoline Derivatives | Methoxy/Ethoxy at C-6/C-7 | Cancer Cells | Favorable for activity | nih.gov |

| 4-(2-fluorophenoxy)quinazolines | 7-Methoxy | EGFR/c-Met | Potent inhibition | nih.gov |

| JNK Inhibitors | 7-(N-methyl pyrazole) | JNK3 | Improved potency | nih.gov |

| 4-Aminoquinolines | 7-Chloro | Plasmodium falciparum | Essential for β-hematin inhibition | nih.gov |

The nature of the linker and side chains attached to the quinazoline core, particularly at the C-4 position, plays a pivotal role in determining the biological activity of the resulting compounds. In the case of 4-aminoquinolines, the length and basicity of the aminoalkyl side chain are critical for antimalarial activity. nih.govcreative-biostructure.com It is proposed that the basic side chain is responsible for the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.gov

Studies on 7-chloro-4-aminoquinoline analogues have shown that variations in the side chain can overcome drug resistance. For instance, analogues containing an N-methylpiperazine at the terminal part of the side chain exhibited excellent in vitro activity against resistant strains of Plasmodium falciparum. creative-biostructure.com Increasing the chain length by homologation of α-amino acids to β-amino acids also showed positive effects on antiplasmodial activities. creative-biostructure.com The presence of a basic amino side chain is a common feature of many biologically active quinazoline derivatives, and its properties are a key consideration in the design of new analogues.

Table 4: Effect of Side Chain Modifications on Antimalarial Activity

| Compound ID | Side Chain Modification | Target Strain | Activity (IC50) | Reference |

| 15a (from glycine) | Increased chain length | P. falciparum K1 (resistant) | 9.79 nM | creative-biostructure.com |

| 15c (from phenylalanine) | Increased chain length | P. falciparum K1 (resistant) | 11.52 nM | creative-biostructure.com |

Strategies for Enhancing Potency and Selectivity

A primary goal in drug discovery is to develop compounds with high potency against the intended target and high selectivity over other related targets to minimize off-target effects. For 4,7-dichloroquinazoline derivatives, several strategies have been employed to achieve this. One common approach is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors that can form specific and favorable interactions. nih.gov

Another strategy involves the use of computational methods such as quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov QSAR models can identify the physicochemical properties and structural features that are most important for biological activity, thereby guiding the design of more potent and selective compounds. For example, a 2D-QSAR study on quinazoline derivatives as EGFR inhibitors indicated that lipophilicity and the number of hydrogen bond donors were key factors influencing their anticancer activity. nih.gov

Furthermore, the introduction of specific functional groups at key positions can enhance selectivity. For instance, in the development of JNK inhibitors, it was discovered that certain substitutions at the 8-position of the quinazoline ring led to compounds with high selectivity over other kinases like p38. nih.gov The exploration of different heterocyclic ring systems as substituents has also been a fruitful strategy for improving potency and selectivity.

Hit-to-Lead and Lead Optimization Processes in Drug Discovery

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound with promising drug-like properties is a critical phase in drug discovery known as the hit-to-lead (H2L) process. nih.gov This is followed by lead optimization, where the lead compound is further refined to produce a clinical candidate. The this compound scaffold has served as a valuable starting point for such optimization efforts in various therapeutic areas. nih.govresearchgate.net

The H2L process for quinazoline derivatives typically involves the synthesis and evaluation of a focused library of analogues to establish an initial SAR. nih.gov This helps in identifying the key structural features required for activity and provides a roadmap for further optimization. During this phase, properties such as potency, selectivity, and preliminary ADME (absorption, distribution, metabolism, and excretion) characteristics are assessed. mdpi.com

Structural Simplification in Lead Optimization of this compound Derivatives

The prevailing research trends for quinazoline derivatives, including those with the 4,7-dichloro substitution pattern, tend to focus on building complexity from this core scaffold rather than simplifying a more elaborate lead compound. The this compound moiety typically serves as a versatile starting material or a key building block in the synthesis of a diverse array of derivatives.

In many discovery programs, medicinal chemists explore the effects of various substitutions at the 4- and 7-positions of the quinazoline ring to enhance biological activity, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, a common strategy involves introducing different amine-containing side chains at the 4-position and other functional groups at the 7-position to optimize interactions with the target protein. While these SAR studies involve the synthesis and testing of numerous analogs, the overarching approach is often one of structural elaboration rather than simplification.

In principle, a structural simplification strategy for a complex this compound-based lead compound would involve systematically removing or replacing functional groups to identify the minimal pharmacophore required for activity and to improve drug-like properties. This could include, for example, replacing a bulky aromatic substituent with a smaller alkyl group or removing a chiral center to simplify synthesis. Despite the theoretical applicability of this strategy, specific case studies detailing such an approach for this compound derivatives are not prominently featured in the scientific literature.

Therefore, while structural simplification remains a valuable tool in lead optimization, its direct application to complex leads based on the this compound scaffold is not well-documented in published research. The majority of available studies utilize this core for the synthesis and evaluation of new, often more complex, derivatives to probe the SAR of a particular biological target.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. ukaazpublications.comunair.ac.id For derivatives of 4,7-dichloroquinazoline, docking studies are crucial for elucidating the binding modes within the active sites of various protein targets, such as kinases. This analysis helps to understand the structural basis of inhibition and guide the design of new analogues with improved potency.

The process involves preparing the 3D structures of both the ligand (the quinazoline (B50416) derivative) and the protein target, which is often obtained from a repository like the Protein Data Bank (PDB). mdpi.comnih.gov Docking algorithms then sample a wide range of ligand conformations and orientations within the protein's binding pocket, scoring them based on factors like intermolecular forces. unair.ac.idresearchgate.net

Key interactions identified through docking studies of quinazoline-based inhibitors frequently include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors, often forming critical interactions with backbone residues in the hinge region of kinase domains. researchgate.net For example, studies on EGFR inhibitors have shown hydrogen bonding with the residue Met793. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinazoline core fit into hydrophobic pockets, interacting with nonpolar amino acid residues such as leucine, valine, and alanine. benthamdirect.comnih.gov

π-π Stacking and π-Cation Interactions: The planar quinazoline ring system often engages in π-π stacking with aromatic residues like phenylalanine or tyrosine, or π-cation interactions with charged residues within the active site, further stabilizing the ligand-protein complex. nih.govnih.gov

A study involving 4,7-dichloroquinoline, a closely related scaffold, investigated its binding interactions with the SARS-CoV-2 spike glycoprotein (B1211001) through molecular docking, highlighting its potential to interact effectively with key viral proteins. researchgate.net The insights from these docking simulations are instrumental in structure-activity relationship (SAR) studies, allowing researchers to rationalize why certain chemical modifications enhance or diminish biological activity. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| EGFR Tyrosine Kinase | Met793, Asp855 | Hydrogen Bonding, Polar Interaction | 4-Anilinoquinazolines |

| JAK2 | Leu855, Leu932, Arg980 | Hydrophobic, Hydrogen Bonding | 6,7-Dimethoxyquinazolines nih.gov |

| PDE7A | Phe416, Gln413, Tyr211 | π-π Stacking, Hydrogen Bonding | 2-Chloro-4-hydrazinoquinazolines nih.gov |

| PAK4 | Leu398 | Hydrogen Bonding, Hydrophobic | Quinazoline Derivatives benthamdirect.com |

Quantum Chemical Calculations (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For this compound, DFT is invaluable for understanding its chemical behavior, especially in reactions crucial for its derivatization.